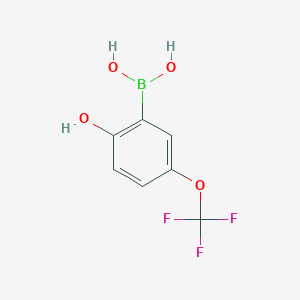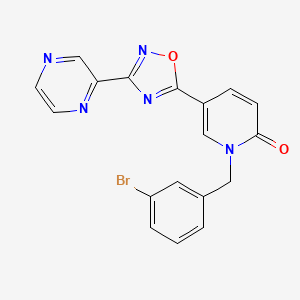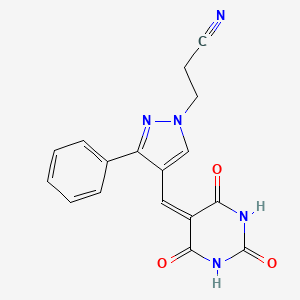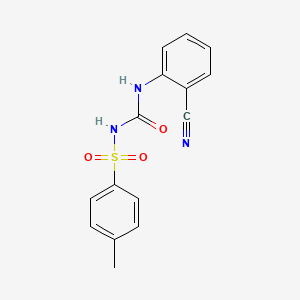
6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H24FN3O2 and its molecular weight is 405.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications :
- Some derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities, showing promising results in this field (Farag et al., 2012).
- Analogous compounds have been investigated for their electrochromic applications, particularly in the field of novel electron acceptors for conjugated polymers (Cho et al., 2015).
Crystallographic Studies :
- The structure of related compounds has been analyzed through crystallography, providing insights into the molecular configurations and potential interactions of similar chemical entities (Ullah & Stoeckli-Evans, 2021).
Antimicrobial Research :
- Research into fluoroquinolone-based derivatives, closely related to the compound , has revealed significant potential in the development of new antimicrobial agents (Patel & Patel, 2010).
Antitumor Research :
- Certain derivatives have shown significant inhibitory activity against tumor cell lines, indicating potential applications in cancer research (Chou et al., 2010).
Cyclization Reactions in Chemical Synthesis :
- The compound has been utilized in cyclization reactions, contributing to the development of various pyridazine derivatives with potential biological applications (Shikhaliev et al., 2008).
Research on Enzyme Inhibition :
- Studies on pyridazinone derivatives have explored their potential as enzyme inhibitors, which could be significant in treating diseases like Alzheimer's (Dundar et al., 2019).
Glucan Synthase Inhibitors :
- Derivatives of the compound have been identified as β-1,3-glucan synthase inhibitors, showing efficacy in treating Candida glabrata infections (Ting et al., 2011).
Multidrug Resistance Modulating Activity :
- Research into isoquinoline derivatives, related to this compound, has shown multidrug resistance (MDR) modulating activity, which is significant in cancer treatment (Ma et al., 2004).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-17-6-12-22-19(16-17)4-2-14-27(22)23(29)5-3-15-28-24(30)13-11-21(26-28)18-7-9-20(25)10-8-18/h6-13,16H,2-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASDCNIPIMNZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B2491568.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2491572.png)

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)

![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)


![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)

![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2491590.png)
